Product packaging for Sulconazole Nitrate(Cat. No.:CAS No. 61318-91-0)

Sulconazole Nitrate

Cat. No.: B000542
CAS No.: 61318-91-0
M. Wt: 460.8 g/mol
InChI Key: CRKGMGQUHDNAPB-UHFFFAOYSA-N
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Description

Sulconazole nitrate is a well-characterized imidazole derivative renowned for its potent antifungal properties. Its primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. In research settings, this compound is a critical tool for studying fungal biology, investigating mechanisms of antifungal resistance, and evaluating the efficacy of new therapeutic strategies against a broad spectrum of pathogenic fungi, including Candida and dermatophyte species. Its high potency and well-defined target make it an excellent reference compound for in vitro assays, such as minimum inhibitory concentration (MIC) determinations, and for use in molecular studies focused on the ergosterol biosynthesis pathway. This product is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity, guaranteeing reliable and reproducible results for your scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16Cl3N3O3S B000542 Sulconazole Nitrate CAS No. 61318-91-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
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InChI

InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CRKGMGQUHDNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045490
Record name Sulconazole nitrate
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Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61318-91-0
Record name Sulconazole nitrate
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Record name Sulconazole nitrate [USAN:USP:JAN]
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Record name Sulconazole nitrate
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Record name 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate
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Record name SULCONAZOLE NITRATE
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Mechanistic Pharmacology of Sulconazole Nitrate

Elucidation of Antifungal Mechanisms of Action

Sulconazole (B1214277) nitrate (B79036) exerts its antifungal effects through several interconnected mechanisms that primarily compromise the integrity and function of the fungal cell.

Inhibition of Fungal Cytochrome P-450 Sterol C-14 Alpha-Demethylation

A cornerstone of sulconazole nitrate's antifungal action is its inhibition of the fungal cytochrome P-450 enzyme, lanosterol (B1674476) 14α-demethylase (also known as CYP51) patsnap.comnih.govchemicalbook.commedscape.com. This enzyme plays a critical role in the ergosterol (B1671047) biosynthetic pathway by catalyzing the removal of the C-14α-methyl group from lanosterol, an early precursor to ergosterol wikipedia.orgfrontiersin.orgwikipedia.org. By binding to and inhibiting this enzyme, this compound prevents the conversion of lanosterol into ergosterol patsnap.comnih.govchemicalbook.com. This inhibition is a shared characteristic among azole antifungal agents frontiersin.org.

Disruption of Ergosterol Biosynthesis and Membrane Integrity

The inhibition of lanosterol 14α-demethylase leads to a significant depletion of ergosterol within the fungal cell membrane patsnap.comchemicalbook.comfrontiersin.org. Ergosterol is analogous to cholesterol in mammalian cell membranes and is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane patsnap.comfrontiersin.orgmdpi.com. The reduced ergosterol content, coupled with the accumulation of toxic methylated sterol intermediates (such as 14-methylated sterols and eburicol), fundamentally alters the membrane's architecture patsnap.comnih.govnih.gov. This alteration results in increased membrane permeability and instability, compromising the membrane's ability to regulate cellular processes patsnap.combiosynth.comnih.govnih.gov.

Effects on Fungal Cell Permeability and Intracellular Ion Homeostasis

The disruption of ergosterol biosynthesis and the consequent changes in membrane fluidity and architecture directly lead to increased fungal cell membrane permeability patsnap.combiosynth.comnih.govchemicalbook.comnih.gov. This enhanced permeability facilitates the leakage of essential intracellular components, including ions, leading to an imbalance in intracellular ion homeostasis patsnap.comchemicalbook.comnih.govresearchgate.net. Such an imbalance can severely impair various vital cellular processes, contributing to defective cell division and growth inhibition mims.com. The depletion of membrane ergosterol by azoles, including sulconazole, is also known to disrupt vacuolar ATPase functions in the fungal cell membrane, resulting in impaired vacuolar acidification and ion homeostasis nih.gov.

Fungistatic and Fungicidal Properties

This compound exhibits both fungistatic and fungicidal properties, meaning it can inhibit the growth of fungi and, at certain concentrations, directly kill fungal cells patsnap.comselleckchem.commdpi.com. The fungicidal potency of sulconazole in vitro is dependent on its concentration and the growth phase of the inoculum cells drugbank.comselleckchem.com. This dual action makes it effective in treating persistent or severe fungal infections patsnap.com. Azole antifungals, as a class, can exhibit fungistatic or, at higher concentrations, fungicidal properties, leading to fungal cell death by generating toxic sterols mdpi.com.

Broader Antimicrobial Spectrum of this compound

This compound possesses a broad spectrum of antimicrobial activity in vitro, extending beyond its primary antifungal action biosynth.comdrugbank.comchemicalbook.comselleckchem.comdrugs.comdrugs.com. It is active against common pathogenic dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis drugs.comdrugs.com. It also inhibits Malassezia furfur, the organism responsible for tinea versicolor drugs.comdrugs.com.

Furthermore, this compound has demonstrated activity against certain yeasts, such as Candida albicans, and some Gram-positive bacteria biosynth.comdrugbank.comselleckchem.commdpi.comdrugs.comdrugs.com. Some studies suggest its antibacterial activity might be related to the inhibition of bacterial flavohemoglobin or interference with bacterial fatty acid synthesis, leading to decreased cell membrane fluidity and loss of structural integrity biosynth.commdpi.com. The minimum inhibitory concentration (MIC) values against certain Gram-positive bacteria have been reported below 12.5 mg/L drugbank.comselleckchem.com.

Table 1: Key Antimicrobial Activities of this compound

Microorganism CategorySpecific Organisms (Examples)Type of ActivityReference
DermatophytesTrichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, Microsporum canisAntifungal drugs.comdrugs.com
YeastsCandida albicans, Malassezia furfurAntifungal drugs.comdrugs.com
BacteriaCertain Gram-positive bacteria (e.g., Staphylococcus species, Streptococcus faecalis, Gram-positive anaerobes)Antibacterial drugbank.comselleckchem.commdpi.com

Table 2: Comparison of Ergosterol Synthesis Inhibition by Azole Antifungals (General Mechanism)

Antifungal ClassTarget Enzyme in Ergosterol BiosynthesisEffect on ErgosterolResulting Cellular ImpactReference
Azoles (e.g., this compound, Ketoconazole)Lanosterol 14α-demethylase (CYP51)DepletionAccumulation of toxic sterols, increased membrane permeability, impaired cell division, growth inhibition patsnap.comnih.govchemicalbook.commedscape.comfrontiersin.orgnih.gov

Activity Against Dermatophytes

This compound exhibits significant activity against a range of dermatophytes, which are a specialized group of fungi capable of invading keratinized tissues such in humans drugbank.comnih.govdrugs.com. The compound's broad-spectrum nature makes it effective against several common pathogenic dermatophytes, including those responsible for conditions such as tinea cruris and tinea corporis drugbank.comfepblue.org.

While specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound across all individual dermatophyte species were not universally detailed in the reviewed literature, research findings consistently confirm its activity against the following:

Dermatophyte SpeciesObserved Activity / Notes

Trichophyton rubrum is one of the most common dermatophytes globally and a primary causative agent of tinea infections such as tinea cruris and tinea corporis nih.gov. This compound has been shown to inhibit the growth of Trichophyton rubrum and is indicated for the treatment of infections caused by this species drugbank.comdrugs.comfepblue.org. The antifungal properties of this compound, including its fungistatic and fungicidal actions, contribute to its effectiveness against T. rubrum patsnap.comnih.govdrugs.com.

Trichophyton mentagrophytes is another prevalent dermatophyte frequently associated with various tinea infections, including tinea cruris and tinea corporis nih.gov. This compound demonstrates activity against Trichophyton mentagrophytes and is indicated for the treatment of fungal infections attributed to this species drugbank.comdrugs.comfepblue.org. Its mechanism of disrupting ergosterol synthesis is central to its inhibitory effect on T. mentagrophytes patsnap.commims.comnih.gov.

Epidermophyton floccosum is a dermatophyte known to cause superficial skin infections, such as tinea cruris and tinea corporis nih.gov. Research confirms that this compound is effective in inhibiting the growth of Epidermophyton floccosum and is indicated for treating infections caused by this fungus drugbank.comdrugs.comfepblue.org. The compound's ability to impair fungal membrane integrity is crucial for its activity against E. floccosum patsnap.commims.com.

Microsporum canis is a common dermatophyte, particularly noted for causing ringworm in animals, which can also be transmitted to humans drugbank.com. This compound has shown inhibitory activity against Microsporum canis and is indicated for the treatment of tinea corporis and tinea cruris infections caused by this species drugbank.comdrugs.comfepblue.org.

Microsporum audouinii is a dermatophyte primarily associated with tinea capitis (ringworm of the scalp), especially in children. In vitro studies have demonstrated that this compound possesses activity against Microsporum audouinii drugs.com.

Microsporum gypseum is a geophilic dermatophyte found in soil that can cause inflammatory skin and scalp infections in humans. This compound has been found to exhibit in vitro activity against Microsporum gypseum drugs.com.

Trichophyton tonsurans

This compound has demonstrated in vitro activity against various dermatophytes, including Trichophyton tonsurans. jgpharmainc.com This activity falls within the general broad-spectrum fungicidal range of this compound, which inhibits the growth of dermatophytes at concentrations below 5 mg/L. chemsrc.commedchemexpress.com While its efficacy against Trichophyton tonsurans is established, specific minimum inhibitory concentration (MIC) values for this compound against this species are not consistently detailed in the readily available literature.

Trichophyton violaceum

Similar to Trichophyton tonsurans, Trichophyton violaceum is among the dermatophytes against which this compound exhibits in vitro inhibitory activity. jgpharmainc.com As with other dermatophytes, the fungicidal activity is observed at concentrations below 5 mg/L. chemsrc.commedchemexpress.com Comprehensive specific MIC data for Trichophyton violaceum against this compound were not explicitly found within the reviewed research.

Activity Against Yeasts

This compound displays a broad spectrum of in vitro activity against various yeasts. drugbank.comjgpharmainc.comresearchgate.netchemsrc.commedchemexpress.comasm.org Its fungicidal potency against these organisms is concentration-dependent and influenced by the growth phase of the fungal inoculum. drugbank.commedchemexpress.com Generally, this compound inhibits yeast growth at concentrations below 5 mg/L. chemsrc.commedchemexpress.com

Malassezia furfur (Pityrosporum orbiculare or P. ovale)

This compound has shown in vitro activity against Malassezia furfur, also known as Pityrosporum orbiculare or P. ovale. jgpharmainc.com Despite this confirmed activity against the organism responsible for tinea versicolor, specific MIC values for this compound against Malassezia furfur were not explicitly detailed in the search results.

Candida albicans

This compound is active in vitro against Candida albicans. drugbank.comjgpharmainc.com Research indicates that this compound inhibits Candida albicans within a specific concentration range. For white and opaque Candida albicans cells, the MIC-2 value for this compound was reported as 0.18 (0.39) µg/ml. hres.ca

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Candida albicans

OrganismMIC-2 (µg/ml)Citation
Candida albicans0.18 (0.39) hres.ca
Other Candida Species (C. glabrata, C. guilliermondii, C. krusei, C. parapsilosis, C. pseudotropicalis, C. tropicalis)

This compound demonstrates in vitro activity against a range of other Candida species, including Candida glabrata (formerly Torulopsis glabrata), Candida guilliermondii, Candida krusei, Candida parapsilosis, Candida pseudotropicalis, and Candida tropicalis. jgpharmainc.com For these species, this compound inhibits growth at concentrations generally below 5 mg/L. chemsrc.commedchemexpress.com However, specific individual MIC values for this compound against these particular Candida species were not explicitly found in the retrieved literature.

Activity Against Gram-Positive Bacteria

Beyond its antifungal properties, this compound also exhibits in vitro activity against certain Gram-positive bacteria. drugbank.comjgpharmainc.comresearchgate.netchemsrc.com This antibacterial spectrum includes species such as Bacillus subtilis, Clostridium perfringens, Clostridium tetani, Clostridium botulinum, Enterococcus faecalis, Erysipelothrix rhusiopathiae, Micrococcus luteus, Propionibacterium acnes, Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus saprophyticus. jgpharmainc.com The inhibitory concentrations (MICs) against several Staphylococcus species, Streptococcus faecalis, and certain Gram-positive anaerobes have been reported to be below 12.5 mg/L. drugbank.comchemsrc.commedchemexpress.com

Table 2: Reported In Vitro Activity Range of this compound Against Gram-Positive Bacteria

Category/Organism GroupMIC Range (mg/L)Citation
Gram-Positive Bacteria< 12.5 drugbank.comchemsrc.commedchemexpress.com
Streptococcus pyogenes

In addition to its well-established antifungal activity, this compound has demonstrated in vitro antibacterial properties drugbank.comselleckchem.comtargetmol.comnih.gov. Studies have indicated that sulconazole possesses inhibitory concentrations (MICs) against various bacterial species, generally reported as under 12.5 mg/L drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com. While precise, distinct MIC values for Streptococcus pyogenes solely for this compound are not extensively detailed in the provided literature beyond the general range, other azole antifungals like miconazole (B906) have shown activity against S. pyogenes, with MICs ranging from 0.78 to 1.563 μg/mL nih.gov.

Staphylococcus species

This compound exhibits in vitro antibacterial activity against several Staphylococcus species, with reported inhibitory concentrations (MICs) below 12.5 mg/L drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com. This spectrum includes Staphylococcus aureus selleckchem.com. Similar to Streptococcus pyogenes, specific detailed MIC values for Staphylococcus species solely for this compound are often broadly categorized. However, related azole compounds, such as miconazole, have demonstrated efficacy against Staphylococcus species, including S. aureus, with MICs ranging from 0.78 to 6.25 μg/mL nih.gov. Notably, miconazole's activity has been observed to be consistent across methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and fusidic acid-resistant (FRSA) S. aureus isolates nih.gov.

Streptococcus faecalis

The in vitro antibacterial profile of this compound extends to Streptococcus faecalis (currently known as Enterococcus faecalis), with inhibitory concentrations typically reported as under 12.5 mg/L drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com. While specific detailed MIC data for this compound against Streptococcus faecalis beyond this general threshold are limited in the available information, the compound's inhibitory effect against this Gram-positive bacterium is consistently noted drugbank.comnih.govmedchemexpress.comchemsrc.com.

Gram-positive anaerobes

This compound has also demonstrated in vitro antibacterial activity against certain Gram-positive anaerobes, with reported MIC values falling under 12.5 mg/L drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com. The literature indicates its inhibitory effect on this group of microorganisms, further highlighting its broad antimicrobial spectrum beyond its primary antifungal indications drugbank.commedchemexpress.comchemsrc.com.

Presented in Table 1 are summaries of the in vitro antibacterial activities of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial Group/SpeciesReported MIC Range (mg/L)Remarks
Staphylococcus species< 12.5Includes Staphylococcus aureus drugbank.comselleckchem.comtargetmol.comnih.govmedchemexpress.comchemsrc.com.
Streptococcus faecalis< 12.5Also known as Enterococcus faecalis drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com.
Gram-positive anaerobes< 12.5Inhibitory activity observed drugbank.comtargetmol.comnih.govmedchemexpress.comchemsrc.com.
Streptococcus pyogenes< 12.5Activity noted within the broader Gram-positive spectrum drugbank.comnih.govmedchemexpress.comchemsrc.com.

Factors Influencing Antifungal Potency of this compound in vitro

The fungicidal potency of this compound in an in vitro setting is not static but is significantly influenced by several key factors. Primarily, its activity is dependent on the concentration of the compound and the specific growth phase of the fungal inoculum cells drugbank.comselleckchem.comncats.ionih.govselleck.co.jp.

Concentration-Dependent Activity

The antifungal efficacy of this compound is directly related to its concentration drugbank.comselleckchem.comncats.ionih.govselleck.co.jp. At higher concentrations, such as 1%, this compound can exert a direct fungicidal effect, which may be mediated by physiochemical interactions with the fungal cell membrane ncats.io. The inhibitory activity of antifungal drugs, including sulconazole, can be quantitatively measured using the relative inhibition factor (RIF) drugbank.comncats.ionih.gov. Studies have shown that sulconazole's RIF values against medically important pathogenic yeasts, dermatophytes, and Aspergilli are broadly comparable to those of other azole antifungals drugbank.comncats.ionih.gov.

Research findings concerning the relative inhibition factor (RIF) of this compound are summarized in Table 2.

Table 2: Relative Inhibition Factor (RIF) of this compound Against Fungal Pathogens

Fungal Pathogen GroupMean RIF (%)RIF Range (%)Comparator
Candida species6930–98Other imidazoles ncats.io
Aspergillus species7161–82Other imidazoles ncats.io
Dermatophytes125–18Other imidazoles ncats.io

Note: The RIF approaches 0% for a highly sensitive fungus and 100% for a non-inhibitory drug. In an interactive format, this table could allow for sorting by fungal group or RIF values.

Growth Phase of Inoculum Cells

Beyond concentration, the antifungal potency of this compound in vitro is also contingent upon the growth phase of the inoculum cells drugbank.comselleckchem.comncats.ionih.govselleck.co.jp. This indicates that the susceptibility of fungi to this compound can vary depending on whether the fungal cells are in a logarithmic growth phase, stationary phase, or another metabolic state. In specific scenarios, sulconazole has been observed to exhibit growth phase-dependent fungicidal activity, particularly against highly susceptible organisms, emphasizing the dynamic nature of its action in relation to fungal physiological states ncats.io.

Pharmacokinetics of Sulconazole Nitrate

Percutaneous Absorption Studies in Human Volunteers

Studies conducted on healthy human subjects have demonstrated a relatively low level of systemic absorption of sulconazole (B1214277) nitrate (B79036) following topical application. In one study involving the application of 1% sulconazole cream over a seven-day period, the total percutaneous absorption ranged from 8.71% to 11.3% of the applied dose drugbank.comnih.govnih.gov. Another investigation with healthy volunteers, who received 1 gram of 1% sulconazole cream, estimated that approximately 12% of the dose was absorbed through the skin drugbank.comchemicalbook.compdr.net. Radioactivity, stemming from radiolabeled sulconazole, was detectable in the plasma of these subjects from 8 to 96 hours post-application, with a peak concentration observed at 24 hours nih.gov. Notably, a significant portion of the applied dose, approximately 80%, was recovered directly from the skin itself after an 8-hour period chemicalbook.compdr.net.

Table 1: Percutaneous Absorption of Sulconazole Nitrate in Human Volunteers

ParameterResearch FindingsSource [Index]
Total Percutaneous Absorption8.71% - 11.3% of applied dose (1% cream over 7 days) drugbank.comnih.govnih.gov
Estimated Absorption (1g, 1% cream)Approximately 12% of the dose drugbank.comchemicalbook.compdr.net
Plasma DetectionRadioactivity detectable from 8-96 hours; peak at 24 hours nih.gov
Recovery from SkinApproximately 80% of applied dose recovered from skin after 8 hours chemicalbook.compdr.net

Comparative Percutaneous Absorption Across Animal Models

Investigations into the percutaneous absorption of this compound have also been carried out in various animal models to understand species-specific differences and to identify suitable predictive models for human skin. In studies involving hairless rats, the total absorption of this compound through the skin, measured by the sum of urinary and fecal excretions over 96 hours, was found to be 2.4% of the administered dose chemsrc.comnih.gov. An alternative estimation based on the quantities present in the stratum corneum, epidermis, and dermis at the end of the contact period yielded a total absorption of 3.6% of the dose chemsrc.comnih.gov.

The percutaneous absorption of sulconazole through shaved skin varied significantly among different animal species:

Dogs: 5-7% chemicalbook.com

Rats: 12-13% chemicalbook.com

Guinea pigs: 6% chemicalbook.com

Rabbits: 30-40% chemicalbook.com

Generally, rat skin tends to be more permeable than human skin researchgate.netdovepress.com. For predicting human skin absorption, animal models such as monkeys, pigs, and hairless guinea pigs are considered more reliable, whereas common laboratory animals like rats, rabbits, and guinea pigs often overestimate human skin absorption researchgate.netecetoc.orgmdpi.com. Porcine (pig) skin, in particular, shares histological similarities with human skin, making it a valuable model for percutaneous absorption studies dovepress.commdpi.com.

Table 2: Comparative Percutaneous Absorption of this compound in Animal Models

Animal ModelTotal Absorption (% of Dose)Source [Index]
Hairless Rat2.4% (estimated from urinary/fecal excretion over 96 hours) chemsrc.comnih.gov; 3.6% (estimated from skin tissue at end of contact period) chemsrc.comnih.gov chemsrc.comnih.gov
Dogs5-7% (through shaved skin) chemicalbook.com
Rats12-13% (through shaved skin) chemicalbook.com
Guinea Pigs6% (through shaved skin) chemicalbook.com
Rabbits30-40% (through shaved skin) chemicalbook.com
Predictive ValueMonkeys, pigs, and hairless guinea pigs are more predictive of human skin absorption; rats, rabbits, and guinea pigs generally overestimate human skin absorption. Pig skin is histologically similar to human skin. researchgate.netecetoc.orgmdpi.com

Systemic Absorption Characteristics

Following topical application, only low amounts of sulconazole are absorbed systemically drugs.comnih.gov. This minimal systemic absorption contributes to the favorable safety profile of the drug patsnap.com. In human volunteers, the systemic absorption, estimated to be between 9% and 12% of the applied dose, was found to be similar whether the skin was intact or abraded chemicalbook.com. Consistent with the low systemic absorption, radioactivity from topical application has been detected in plasma for up to seven days nih.govpdr.net.

Distribution in Biological Compartments (e.g., stratum corneum)

Sulconazole demonstrates a strong affinity for the stratum corneum, the outermost layer of the skin, where it persists in significant quantities for over 48 hours chemsrc.comnih.gov. This prolonged retention in the stratum corneum is attributed to the highly lipophilic nature of the sulconazole molecule chemsrc.comnih.govnih.gov. Concentrations of the drug in other biological tissues tend to be inversely proportional to their distance from the skin surface and are almost undetectable in circulating blood chemsrc.comnih.gov. In studies involving rats, 24 hours after a single topical application of radiolabeled 1% sulconazole cream, high concentrations of radioactivity were observed in the adrenal glands, while moderate levels were found in the spleen, brain, blood, and muscle chemicalbook.com. In human studies, approximately 80% of the applied dose was recovered directly from the skin chemicalbook.compdr.net.

Excretion Pathways (e.g., urine, feces)

The systemically absorbed fraction of sulconazole is excreted through both urinary and fecal pathways. In human studies, approximately 6.7% to 6.70% of the administered dose was recovered in urine, and 2% to 2.01% was recovered in feces over a seven-day collection period drugs.comdrugbank.comnih.govnih.govpdr.net. In hairless rats, the elimination of sulconazole was almost equally distributed between urine and feces, suggesting a substantial elimination via the biliary tract chemsrc.comnih.gov. The elimination process in rats reached its peak between 6 and 24 hours after application and was largely complete within 96 hours chemsrc.comnih.gov. Radioactivity has been detected in both urine and feces for up to 7 days, which may indicate a reservoir effect within the body nih.gov.

Table 3: Excretion Pathways of Systemically Absorbed this compound

Excretion PathwayPercentage of Absorbed DoseSource [Index]
Urine6.7% - 6.70% drugs.comdrugbank.comnih.govnih.govpdr.net
Feces2% - 2.01% drugs.comdrugbank.comnih.govnih.govpdr.net
Elimination PeakIn hairless rats, elimination peaked between 6 and 24 hours. chemsrc.comnih.gov
Elimination CompletionIn hairless rats, elimination was virtually complete after 96 hours. chemsrc.comnih.gov
Distribution in RatsHigh concentrations in adrenal glands, moderate radioactivity in spleen, brain, blood, and muscle (24 hours post-application). chemicalbook.com
Persistent DetectionRadioactivity detectable in urine and feces for up to 7 days, potentially due to a reservoir effect. nih.gov

Clinical Efficacy Research of Sulconazole Nitrate

Randomized Controlled Trials and Comparative Studies

Comparative Efficacy with Other Imidazole (B134444) Derivatives

Versus Miconazole (B906) Nitrate (B79036)

Clinical studies have compared the efficacy of sulconazole (B1214277) nitrate with miconazole nitrate across various superficial fungal infections. In a small trial involving 41 patients, a comparison of sulconazole nitrate 1% cream with miconazole nitrate 2% cream for tinea pedis favored this compound, though the results were not statistically significant for treatment failure at two weeks fishersci.ca. A larger double-blind, parallel study of 96 patients with cutaneous dermatophytosis found both this compound 1.0% cream and miconazole nitrate 2.0% cream to be highly effective, with no statistically significant differences in the parameters studied mims.com.

For tinea pedis, 100% (7 of 7) of sulconazole-treated patients and 66.7% (6 of 9) of miconazole-treated patients achieved mycological cure (negative culture and potassium hydroxide (B78521) test) after four weeks of twice-daily treatment, with no relapses observed by week nine mims.com. In patients with tinea cruris/corporis, mycological cure rates after three weeks of twice-daily treatment were 91% (29 of 32) for sulconazole and 100% (31 of 31) for miconazole, with respective relapse rates of 16% (4 of 25) and 35% (8 of 23) mims.com.

A study on tinea versicolor compared 1% sulconazole cream with 2% miconazole cream, revealing that 93% of sulconazole-treated patients and 87% of miconazole-treated patients became potassium hydroxide negative fishersci.se. Complete clearing of tinea versicolor lesions was observed in 89% of sulconazole-treated patients and 82% of miconazole-treated patients fishersci.se. Furthermore, clinical studies have indicated no significant difference in efficacy between sulconazole cream and miconazole cream for cutaneous candidiasis nih.gov.

Table 1: Comparative Efficacy of this compound vs. Miconazole Nitrate

ConditionAgent (Concentration)Mycological Cure Rate (Sulconazole)Mycological Cure Rate (Miconazole)Clinical Clearing (Sulconazole)Clinical Clearing (Miconazole)NotesCitation
Tinea Pedis (4 weeks)Sulconazole 1% vs. Miconazole 2%100% (7/7)66.7% (6/9)N/AN/ANo statistically significant differences in overall efficacy. No relapses by week 9. mims.com mims.com
Tinea Cruris/Corporis (3 weeks)Sulconazole 1% vs. Miconazole 2%91% (29/32)100% (31/31)Complete/Significant clearing in all casesComplete/Significant clearing in all casesRelapse rates: Sulconazole 16%, Miconazole 35%. mims.com mims.com
Tinea Versicolor (3 weeks)Sulconazole 1% vs. Miconazole 2%93% KOH negative87% KOH negative89% Complete Clearing82% Complete ClearingBoth drugs were well tolerated. fishersci.se fishersci.se
Cutaneous CandidiasisSulconazole vs. MiconazoleComparableComparableComparableComparableNo significant difference in efficacy. nih.gov nih.gov
Versus Clotrimazole (B1669251)

This compound has demonstrated comparable efficacy to clotrimazole in treating superficial dermatomycoses. In a study involving 117 Colombian Army soldiers with tinea cruris/corporis, sulconazole 1% cream applied once daily was as effective as clotrimazole applied twice daily mims.com. After three weeks of therapy, 100% of patients treated with sulconazole (once or twice daily) showed negative potassium hydroxide preparations and cultures from lesions mims.com.

For tinea pedis, a randomized double-blind study comparing this compound 1% cream with clotrimazole 1% cream found both agents to be of comparable efficacy nih.gov. At the week three visit, 75% (21 of 28) of sulconazole-treated patients and 66% (19 of 29) of clotrimazole-treated patients had negative KOH results nih.gov. For patients who continued treatment, at the week five visit, 80% (12 of 15) treated with sulconazole and 65% (13 of 20) treated with clotrimazole showed negative KOH results nih.gov. Global evaluation rated improvement as excellent or good in 71% (20 of 28) of sulconazole patients and 63% (19 of 30) of clotrimazole patients nih.gov.

Table 2: Comparative Efficacy of this compound vs. Clotrimazole

ConditionAgent (Concentration)KOH/Culture Negative (Sulconazole)KOH/Culture Negative (Clotrimazole)Clinical Improvement (Sulconazole)Clinical Improvement (Clotrimazole)NotesCitation
Tinea Cruris/Corporis (3 weeks)Sulconazole 1% vs. Clotrimazole 1%100%Not specified in detailAs effective as ClotrimazoleAs effective as SulconazoleSulconazole applied once daily was as effective as clotrimazole twice daily. mims.com mims.com
Dermatophytosis (Weeks 2-4)Sulconazole 1% vs. Clotrimazole 1%N/AN/AFavored sulconazole (statistically significant)Less favored than sulconazoleLower severity scores for erythema and scaling with sulconazole. nih.gov nih.gov
Tinea Pedis (Week 3)Sulconazole 1% vs. Clotrimazole 1%75% (21/28)66% (19/29)N/AN/AComparable efficacy; Global evaluation: Sulconazole 71% excellent/good, Clotrimazole 63% excellent/good. nih.gov nih.gov
Tinea Pedis (Week 5)Sulconazole 1% vs. Clotrimazole 1%80% (12/15)65% (13/20)N/AN/AFor patients continuing treatment after week 3. nih.gov nih.gov
Versus Econazole (B349626)

While comprehensive comparative efficacy data against econazole nitrate from directly reported studies is limited in the provided information, a double-blind parallel study comparing sulconazole with econazole in the treatment of dermatophytoses has been noted in scientific literature citeab.com. Other studies mentioned topical antifungals, including both econazole and sulconazole, in the context of adjunct therapy, such as in the treatment of onychomycosis with concurrent tinea pedis, where a regimen including either econazole nitrate cream 1% or this compound cream 1% resulted in 100% clinical cure for tinea pedis wikipedia.org. This, however, does not provide a direct head-to-head comparative efficacy profile between sulconazole and econazole.

Mycologic Eradication Rates in Superficial Dermatomycoses

This compound has demonstrated high mycologic eradication rates in the treatment of superficial dermatomycoses. Comparative studies involving sulconazole and other imidazole derivatives for superficial dermatomycoses reported mycologic eradication rates ranging from 72% to 100% fishersci.ca.

Table 3: Mycologic Eradication Rates of this compound

ConditionSulconazole Formulation/RegimenMycologic Eradication RateNotesCitation
Superficial Dermatomycoses (General)Sulconazole (various imidazole comparisons)72–100%Comparative studies with other imidazole derivatives. fishersci.ca fishersci.ca
Cutaneous Candidiasis1% cream, twice daily for 3 weeks96% (vs. 10% for placebo)Overall clinical and mycologic cure rate. fishersci.ca fishersci.ca
Tinea Pedis (Moccasin Type due to T. rubrum)Active drug, 4-6 weeks69% KOH- and culture-negativeIn a vehicle-controlled study. wikipedia.orgnih.gov wikipedia.orgnih.gov
Tinea Cruris/Corporis1% cream, once or twice daily for 3 weeks100% KOH- and culture-negativeAchieved after three weeks of therapy. mims.com mims.com
Tinea Versicolor1% cream, twice daily for 3 weeks93% KOH negativeCompared with miconazole (87% KOH negative). fishersci.se fishersci.se

Clinical Response Rates

In a vehicle-controlled study for tinea pedis, 68% of patients treated with the active sulconazole cream showed a good or excellent clinical response wikipedia.orgnih.gov. For tinea cruris, tinea corporis, and tinea versicolor, symptomatic relief typically occurs within a few days of starting this compound treatment, with clinical improvement generally observed within one week mims.comwikipedia.orgwikidata.org. In cases of tinea cruris/corporis, mycological cure with sulconazole was accompanied by complete or significant clearing of signs and symptoms in all cases mims.com. Furthermore, in tinea versicolor, complete clearing of lesions was achieved in 89% of sulconazole-treated patients fishersci.se.

Table 4: Clinical Response Rates of this compound

ConditionSulconazole Formulation/RegimenClinical Response RateNotesCitation
Cutaneous Candidiasis1% cream, twice daily for 3 weeks96% (Clinical Cure)Overall clinical and mycologic cure rate. fishersci.ca fishersci.ca
Tinea PedisActive drug68% (Good/Excellent)In a vehicle-controlled study. wikipedia.orgnih.gov wikipedia.orgnih.gov
Tinea Cruris/Corporis, Tinea VersicolorGeneral applicationSymptomatic relief within days, improvement within 1 weekSymptomatic relief usually occurs within a few days, clinical improvement within one week. mims.comwikipedia.orgwikidata.org mims.comwikipedia.orgwikidata.org
Tinea Cruris/Corporis1% creamComplete/Significant ClearingAccompanied mycological cure in all cases. mims.com mims.com
Tinea Versicolor1% cream, twice daily for 3 weeks89% (Complete Clearing)Compared with miconazole (82% complete clearing). fishersci.se fishersci.se

Special Population Studies (e.g., Geriatric Patients, Pediatric Patients)

Research on this compound in special populations has focused primarily on geriatric and pediatric patient groups.

Regarding pediatric use , the safety and effectiveness of this compound in children have not been established wikipedia.orgwikipedia.orgmims.commpg.denih.govguidetopharmacology.org. Clinical studies on this medication have been conducted solely in adult patients, and there is no specific information available comparing the use of sulconazole in children with its use in other age groups nih.govguidetopharmacology.org.

For geriatric patients , clinical studies of this compound topical solution 1.0% and cream 1.0% did not include a sufficient number of patients aged 65 years and over to definitively determine if their response differs from that of younger patients wikipedia.orgwikipedia.orgmims.comwikipedia.orgnih.govguidetopharmacology.org. However, other reported clinical experience has not identified any differences in responses between elderly and younger patients wikipedia.orgwikipedia.orgmims.comwikipedia.orgnih.govguidetopharmacology.org.

Observational Studies and Post-Marketing Surveillance

While specific details of dedicated post-marketing surveillance or large-scale observational studies for this compound are not extensively detailed in the provided information, insights into its broader clinical application and tolerability can be inferred from cumulative clinical trial data. Controlled clinical trials of this compound solution involved 370 patients, and controlled clinical trials of this compound cream involved 1185 patients wikipedia.orgwikipedia.orgwikipedia.orgnih.gov. These large patient cohorts provide a substantial body of evidence regarding the drug's performance in a controlled setting, contributing to the understanding of its real-world profile.

Antifungal Resistance Associated with Sulconazole Nitrate

Mechanisms of Azole Antifungal Resistance

The development of resistance to azole antifungals is multifactorial, involving several intricate biochemical and molecular mechanisms. These mechanisms are often interconnected and can collectively contribute to a fungus's ability to withstand azole treatment odermatol.commdpi.comeuropa.eu.

Alterations in Drug Target Affinity (Lanosterol 14-alpha Demethylase)

A primary mechanism of azole resistance involves modifications to lanosterol (B1674476) 14-alpha demethylase (Erg11p), the enzyme targeted by azoles odermatol.comnih.govresearchgate.net. Azoles bind to the ferric iron moiety of the heme-binding site of Erg11p, preventing the enzyme from converting lanosterol into ergosterol (B1671047) mdpi.comnih.govfrontiersin.org. Alterations in the Erg11p protein sequence, particularly point mutations, can reduce the binding affinity of the azole drug to its target without completely abolishing the enzyme's function nih.govresearchgate.netnih.govatsjournals.org. Over 140 amino acid substitutions in the ERG11 gene have been reported in azole-resistant Candida strains, with many exhibiting an additive effect on resistance nih.govmdpi.com. Common alterations in Candida albicans include R467K and G464S, located near the heme-binding site nih.gov. For instance, mutations like Y132F or Y132H in C. albicans lanosterol 14α-demethylase (CaLDM) have been shown to confer resistance to azoles such as fluconazole (B54011) and voriconazole (B182144) by altering the substrate binding site mdpi.com.

Overexpression or Mutation of Target Enzyme (ERG11 gene)

Overexpression of the ERG11 gene, which encodes lanosterol 14-alpha demethylase, is another significant mechanism of azole resistance odermatol.commdpi.commdpi.complos.orgnih.gov. Increased production of the target enzyme can compensate for the inhibitory effect of the azole, thereby requiring higher drug concentrations to achieve the desired antifungal effect mdpi.comnih.govatsjournals.org. This overexpression can result from gain-of-function (GOF) mutations in transcriptional regulators like Upc2, or an increased copy number of chromosome 5, where ERG11 resides nih.govasm.org. For example, studies on Candida albicans isolates have shown that an increased expression of ERG11 by at least two-fold is observed in a significant percentage of fluconazole-resistant strains asm.org. Mutations in the ERG11 gene itself can also lead to changes in the enzyme's conformation, further reducing drug affinity mdpi.comscielo.br.

Data on ERG11 Overexpression in Candida albicans Clinical Isolates (Illustrative) asm.org:

ERG11 Expression StatusPercentage of Fluconazole-Resistant IsolatesAssociated Genetic Alterations
Overexpressed (≥2-fold)75%UPC2 mutations (e.g., G648D, G648S, A643T, A643V, Y642F, G304R, A646V, W478C), chromosome 5 duplication nih.govasm.org
Not overexpressed25%Other resistance mechanisms

Reduced Intracellular Drug Levels via Efflux Pumps (ABC Transporters)

Fungi can actively reduce the intracellular concentration of azole drugs by overexpressing membrane-associated efflux pumps odermatol.comnih.govnih.gov. These pumps belong to two major superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) proteins odermatol.comnih.govnih.govreviberoammicol.complos.org. ABC transporters utilize ATP hydrolysis to drive drug efflux, while MFS pumps rely on a proton motive force plos.orgbiotechmedjournal.com. In Candida albicans, the upregulation of CDR1 and CDR2 (ABC transporters) and MDR1 (MFS transporter) genes is a common mechanism contributing to azole resistance by enhancing drug efflux and reducing drug accumulation inside the fungal cell nih.govasm.orgmdpi.comnih.govreviberoammicol.comasm.orgnih.gov. Specific ABC transporters like CgCdr1, CgCdr2, and CgSnq2 in Candida glabrata, and Afr1 in Cryptococcus neoformans, have also been implicated in azole resistance nih.govasm.orgmdpi.com.

Modified Drug Metabolic Degradation

While less extensively characterized compared to other mechanisms, fungi can also develop resistance by modifying the metabolic degradation of antifungal drugs odermatol.comeuropa.eunih.govodermatol.com. This mechanism involves the secretion of enzymes into the extracellular medium by the fungal cell that can degrade the drug odermatol.comodermatol.com. Studies, particularly with Aspergillus fumigatus, suggest a correlation between the mitochondrial complex I and azole metabolism, where mutants of this complex lost azole resistance, indicating a role for metabolic processes in drug resistance nih.gov.

Biofilm Formation as a Resistance Mechanism

Biofilm formation is a significant contributor to antifungal resistance, as fungi within biofilms exhibit dramatically increased resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts odermatol.complos.orgnih.govdovepress.commdpi.comoup.com. Biofilms provide a protective extracellular matrix that can hinder drug penetration and contribute to resistance through various factors, including mechanical barriers, biochemical changes, and genetic adaptations nih.govmdpi.com. Within biofilms, fungi can upregulate efflux pumps and other resistance genes, and exhibit increased metabolic activity, further reducing the effectiveness of antifungals nih.govmdpi.com. Studies have shown a highly significant association between biofilm formation and resistance to azole agents, with mature biofilms often being more resistant than young biofilms dovepress.comoup.com.

Illustrative Data on Biofilm Formation and Azole Resistance in Candida albicans dovepress.com:

Biofilm Producing CapacityAzole Resistance Association (p-value)
63.2% of isolates< 0.001 (for fluconazole, voriconazole, econazole) dovepress.com
Strong producers (14.7%)High resistance
Moderate producers (43.6%)Moderate resistance
Mild producers (4.9%)Mild resistance
Non-producers (36.8%)Lower resistance

Cross-Resistance Patterns within Imidazole (B134444) Class

Cross-resistance, where resistance to one antifungal agent confers resistance to other drugs within the same class, is a notable characteristic within the imidazole class, including sulconazole (B1214277) drugs.commedcentral.com. If a fungal isolate develops resistance to sulconazole, it may also exhibit decreased susceptibility to other imidazole-derivative antifungals, such as miconazole (B906), clotrimazole (B1669251), econazole (B349626), and ketoconazole, and even to triazole derivatives drugs.commedcentral.com. This phenomenon is often linked to shared mechanisms of action (e.g., targeting Erg11p) and common resistance pathways (e.g., efflux pumps or target enzyme alterations) that affect multiple azole compounds odermatol.comreviberoammicol.com. For instance, overexpression of ABC transporters like CDR1 in Candida albicans can provide cross-resistance to various triazoles, including fluconazole, itraconazole, ketoconazole, and voriconazole plos.org. The unpredictable nature of cross-sensitivity among imidazoles highlights the complexity of antifungal resistance patterns medcentral.com.

Drug Interactions and Toxicological Considerations of Sulconazole Nitrate

Potential Pharmacokinetic Interactions

Pharmacokinetic interactions can occur when the absorption, distribution, metabolism, or excretion of a drug is altered by the presence of another substance.

Imidazole (B134444) derivatives, as a class, are known for their ability to inhibit cytochrome P450 (CYP) isozymes. Sulconazole (B1214277) nitrate (B79036), being an imidazole derivative, has the potential to interact with the CYP enzyme system. While limited information is specifically available regarding the inhibition of human CYP1A1 and CYP2B1 by sulconazole nitrate, other imidazole antifungals like clotrimazole (B1669251) have been shown to have varying inhibitory effects on CYP enzymes, including CYP1A1 and CYP2B1 in in vitro studies. researchgate.net However, due to the low systemic absorption of sulconazole following topical application to the skin, the likelihood of clinically significant pharmacokinetic interactions mediated by CYP inhibition is considered low. drugs.com

Studies investigating synergistic and antagonistic interactions of this compound with other therapeutic agents, particularly in the context of antifungal treatment, have been conducted. In one study evaluating interactions with fluconazole (B54011) (FLZ) against Cryptococcus neoformans, this compound demonstrated a synergistic effect with FLZ. biorxiv.orgnih.govelifesciences.org This suggests that in certain contexts, the combination of this compound with other antifungal agents could potentially enhance efficacy.

Data on specific synergistic or antagonistic interactions with a broad range of other therapeutic agents is limited in the provided information, particularly outside the scope of antifungal combinations.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A1, 2B1)

Preclinical Toxicology Studies

Preclinical toxicology studies are conducted to evaluate the potential hazards of a substance before its use in humans. These studies typically involve animal models to assess various toxic effects.

Studies in animals have investigated the potential of this compound to cause harm to developing embryos and fetuses. In rats, this compound has been shown to be embryotoxic when administered orally at doses 125 times the adult human dose (in mg/kg). This dosage also resulted in prolonged gestation and dystocia, leading to the death of several female rats during the perinatal period, likely due to labor complications. wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com However, at oral doses of 50 mg/kg/day, this compound was not found to be teratogenic in rats or rabbits. wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com

A summary of these findings is presented in the table below:

SpeciesRoute of AdministrationDose (mg/kg/day)FindingCitation
RatOral125x human doseEmbryotoxic wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com
RatOral125x human doseProlonged gestation, dystocia, maternal death wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com
RatOral50Not teratogenic wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com
RabbitOral50Not teratogenic wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.comjgpharmainc.comexeldermhcp.com

In vitro studies have been conducted to assess the mutagenic potential of this compound. These studies have consistently shown no mutagenic activity. wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.com

A summary of mutagenicity findings:

Study TypeResultCitation
In vitroNo mutagenic activity wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.com

Long-term animal studies specifically designed to determine the carcinogenic potential of this compound have not been performed. wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.com

Study TypeStatusCitation
Long-term animal studiesNot performed to determine carcinogenic potential wikidoc.orgjgpharmainc.comnih.govmedex.com.bdfda.govdrugs.com

Fertility Impairment Studies

Studies investigating the potential of this compound to impair fertility and its reproductive toxicity have been conducted in animals. Long-term animal studies to determine carcinogenic potential have not been performed, and in vitro studies have shown no mutagenic activity. wikipedia.orgwikipedia.orgwikipedia.org

In rats, oral administration of this compound at doses 125 times the adult human dose (in mg/kg) demonstrated embryotoxic effects. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govnih.gov This high dosage also resulted in prolonged gestation and dystocia. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govnih.gov Several female rats in these studies died during the perinatal period, most likely due to labor complications. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov

Conversely, no teratogenic effects were observed in studies involving rats or rabbits administered oral doses of this compound at 50 mg/kg/day. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govnih.gov

A subcutaneous TDLo (Toxic Dose Low) in rats was reported at 8250 ug/kg during days 7-17 of pregnancy, indicating reproductive toxicity at this level via this route of administration. mims.com One safety data sheet lists this compound under Reproductive toxicity, Hazard Category 2, with the statement "Suspected of damaging fertility". guidetopharmacology.org

There are no adequate and well-controlled studies specifically in pregnant women. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govnih.gov Consequently, the use of this compound during pregnancy is advised only if clearly needed, and the potential benefit is considered to justify the potential risk to the fetus. wikipedia.orgmims.comwikidata.orgnih.govfishersci.ca It is also not known whether this compound is excreted in human milk, and caution should be exercised when administering it to a nursing woman. wikipedia.orgmims.comnih.gov

Clinical Adverse Reaction Profiles

Clinical trials and postmarketing experience with topical this compound preparations have provided data on its adverse reaction profile.

Localized Cutaneous Reactions

In controlled clinical trials involving a significant number of patients treated with this compound cream and solution, cutaneous adverse reactions were infrequent. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govfishersci.cawikidata.org

Studies reported the following localized cutaneous reactions:

Itching: Approximately 3% of patients treated with cream wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov and 1% of patients treated with solution wikipedia.orgnih.govfishersci.cawikidata.org reported itching.

Burning or stinging: Approximately 3% of patients treated with cream wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov and 1% of patients treated with solution wikipedia.orgnih.govfishersci.cawikidata.org reported burning or stinging.

Redness: Approximately 1% of patients treated with cream reported redness. wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov

These localized complaints were generally mild and transient, and they did not usually interfere with the continuation of treatment. wikidata.orgnih.govwikidata.orguni.lumims.com Other potential localized reactions that may occur include skin dryness or peeling. mims.com

Data from controlled clinical trials on localized cutaneous reactions are summarized in the table below:

Adverse ReactionIncidence (Cream)Incidence (Solution)
Itching~3% (n=1185) wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov~1% (n=370) wikipedia.orgnih.govfishersci.cawikidata.org
Burning or Stinging~3% (n=1185) wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.gov~1% (n=370) wikipedia.orgnih.govfishersci.cawikidata.org
Redness~1% (n=1185) wikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govNot specified in solution data wikipedia.orgnih.govfishersci.cawikidata.org

Systemic Effects

Based on controlled clinical trials, there were no systemic effects reported in patients treated with topical this compound cream or solution. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgnih.govfishersci.cawikidata.orgfishersci.se The topical nature of the application generally results in minimal systemic absorption, thereby reducing the risk of systemic side effects. uni.lu While uncommon due to topical application, very rare instances of systemic absorption potentially leading to symptoms such as headache, gastrointestinal disturbances, or unusual fatigue have been mentioned as a theoretical possibility. mims.com

Hypersensitivity and Contact Sensitization

This compound preparations are contraindicated in individuals with a known history of hypersensitivity to any of their ingredients. wikipedia.orgnih.govnih.govfishersci.ca Although infrequent, allergic reactions can manifest as rash, swelling, severe dizziness, and difficulty breathing, necessitating immediate medical attention. mims.comguidetopharmacology.org

Specific tests, such as modified Draize tests and maximization tests conducted with this compound cream and solution, showed no evidence of allergic contact dermatitis, phototoxicity, photoallergic reactions, or contact sensitization or irritation. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgnih.govfishersci.cawikidata.org Despite these findings in controlled tests, contact dermatitis has been reported following the topical application of sulconazole or other antifungal agents belonging to the imidazole class. nih.gov There is also a possibility of cross-sensitization among imidazole derivatives. nih.gov

Advanced Research in Sulconazole Nitrate Formulations and Delivery Systems

Microemulsion-Based Topical Gel Formulations

Microemulsions are thermodynamically stable, transparent, isotropic colloidal systems typically composed of oil, water, surfactant, and co-surfactant. nih.govresearchgate.netnih.govmdpi.com Their small particle size and ability to solubilize lipophilic drugs make them promising vehicles for enhanced skin penetration. nih.govresearchgate.netnih.govmdpi.com Incorporating microemulsions into a gel base can improve their viscosity and retention time on the skin, addressing the low viscosity drawback of simple microemulsions. humanjournals.com

Physicochemical Characterization and Stability

Studies on sulconazole (B1214277) nitrate (B79036) microemulsion-based gels have involved characterizing their physicochemical properties to ensure quality and performance. Evaluation parameters typically include clarity, particle size analysis, centrifugation tests, dilution tests, pH measurements, drug content determination, and viscosity assessments. nih.govresearchgate.netnih.govresearchgate.net

For example, in one study, formulated microemulsions were described as transparent and clear, without precipitation, indicating successful microemulsion formation. nih.govresearchgate.net Particle size analysis is crucial as microemulsions are expected to have droplet sizes typically between 10 and 200 nm. nih.govresearchgate.netmdpi.com Some formulations showed globule sizes within the micrometer range, while optimized formulations achieved smaller particle sizes. nih.govresearchgate.netijpsdronline.com

The pH of microemulsion formulations is measured to ensure it is within a range suitable for skin application, typically between pH 6 and 7.8. nih.govresearchgate.netnih.govhumanjournals.comresearchgate.net Drug content analysis is performed to confirm the amount of sulconazole nitrate present in the formulation. nih.govresearchgate.netnih.govresearchgate.net Viscosity measurements help characterize the rheological behavior of the gel, which is important for spreadability and retention on the skin. nih.govresearchgate.netnih.govhumanjournals.comresearchgate.net Pseudoplastic non-Newtonian flow has been observed in some formulations, where viscosity decreases with increasing shear rate. researchgate.net

Stability studies, including centrifugation and freeze-thaw cycles, are conducted to assess the physical stability of the formulations over time and under different temperature conditions. nih.govresearchgate.netnih.govresearchgate.netinnovareacademics.in Stable formulations show no phase separation after these tests. nih.govresearchgate.netnih.govresearchgate.net

An example of physicochemical characterization data for selected this compound microemulsion formulations is presented in the table below:

Formulation CodeZeta Potential (mV)pHDrug Content (%)
F1-33.5 ± 2.37.0 ± 0.0195.88 ± 0.3
F3-41.2 ± 3.46.32 ± 0.0391.42 ± 0.2
F4-38.3 ± 2.76.89 ± 0.0293.05 ± 0.4

*Data is representative and based on findings from cited research. nih.govresearchgate.netresearchgate.net

In vitro Drug Release and Permeation Studies

In vitro drug release studies evaluate how the drug is released from the formulation over time, often using diffusion cells with a semi-permeable membrane. nih.govresearchgate.netnih.govhumanjournals.comresearchgate.net These studies provide insights into the potential availability of the drug for skin absorption. Formulations with smaller particle sizes may exhibit faster drug release rates. nih.govresearchgate.net

Cumulative drug release percentages over a specific time period, such as 8 hours, are determined. nih.govresearchgate.netnih.govresearchgate.net Release kinetics are also analyzed by fitting the release data to different mathematical models to understand the mechanism of drug release. nih.govresearchgate.net

In vitro skin permeation studies, often using animal skin like excised rat or pig skin in Franz diffusion cells, assess the ability of the drug to penetrate through the skin layers. mdpi.comhumanjournals.commdpi.com These studies can demonstrate whether microemulsion-based gels enhance skin penetration compared to conventional formulations. mdpi.commdpi.com Higher cumulative permeation and drug deposition in the skin layers can indicate improved delivery. mdpi.commdpi.com

An example of in vitro drug release data for selected microemulsion gel formulations is shown below:

Formulation CodeCumulative Drug Release at 8 hours (%)
F188.75
F383.32
F483.32

*Data is representative and based on findings from cited research. nih.govresearchgate.netnih.govresearchgate.net

In vivo Skin Irritation and Safety Profiles

While a full safety profile is outside the scope, research on novel formulations includes evaluating potential skin irritation as part of the formulation development process. In vivo skin irritation studies are typically conducted on animal models, such as rats, to assess the local tolerance of the formulation. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Observations are made for signs of erythema (redness) and edema (swelling) after application of the gel. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Formulations that show no significant signs of irritation are considered non-toxic and non-irritant for topical application in these models. nih.govresearchgate.netnih.govresearchgate.net

Solid Lipid Nanoparticle (SLN) Formulations

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of a solid lipid matrix at room and body temperature, typically in the size range of 10 to 1000 nm. mdpi.comnih.govresearchgate.netnih.govnih.gov They offer potential advantages for topical drug delivery, including enhanced drug loading, controlled release, and improved skin penetration for lipophilic drugs like sulconazole. mdpi.comnih.govresearchgate.netnih.govnih.govmdpi.com

Enhanced Antifungal Potential and Cell Interface

Research indicates that sulconazole-loaded SLNs can exhibit enhanced antifungal activity compared to conventional formulations. mdpi.comnih.govresearchgate.netnih.gov The nanoscale size of SLNs provides a large specific surface area, which may facilitate close interaction with the surface of fungal cells, potentially enhancing the delivery of the antifungal agent to the site of action. mdpi.comnih.gov Studies have compared the antifungal activity of sulconazole SLNs and SLN-based gels against common fungal pathogens like Candida albicans and Trichophyton rubrum. mdpi.comnih.govresearchgate.netnih.gov Results have shown increased antifungal action with the SLN formulations. mdpi.comnih.govresearchgate.netnih.gov

Impact on Ergosterol (B1671047) Content of Fungal Hyphae

Sulconazole, as an imidazole (B134444) antifungal, primarily acts by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. patsnap.comnih.govmims.comnih.gov Ergosterol is vital for maintaining the structural integrity and fluidity of the fungal cell membrane. patsnap.comnih.govmims.comnih.gov By inhibiting its synthesis, sulconazole disrupts the membrane, leading to increased permeability and cell death. patsnap.comnih.govmims.comnih.gov

The enhanced antifungal activity observed with sulconazole-loaded SLNs may be attributed, in part, to the improved delivery of sulconazole to the fungal cells, allowing it to more effectively interfere with the ergosterol synthesis pathway. nih.gov While specific detailed research on the direct impact of sulconazole SLNs on ergosterol content within fungal hyphae is a focused area, the known mechanism of sulconazole and the enhanced efficacy of SLN formulations suggest a more efficient disruption of ergosterol production at the fungal cell interface. nih.gov

Novel Drug Delivery Systems for Enhanced Bioavailability and Targeted Action

The therapeutic efficacy of this compound, particularly in treating fungal infections, can be significantly impacted by its delivery to the target site. Conventional topical formulations may face challenges related to drug penetration and retention within the skin layers. To address these limitations and enhance both bioavailability and targeted action, researchers have explored various novel drug delivery systems for this compound.

Novel drug delivery systems aim to achieve and maintain sufficient therapeutic drug levels at the target site, overcoming issues associated with traditional administration methods. For localized dermatological disorders, topical drug delivery is considered an effective route. These advanced formulations focus on ensuring adequate localization of the drug within the skin to enhance the local effect or increase penetration. turkjps.orgnih.gov

Several nanotechnology-based approaches have emerged as promising carriers for topical antifungal formulations, facilitating targeted delivery and maintaining effective drug concentrations. These include liposomes, nanoemulsions, and solid lipid nanoparticles. mdpi.commdpi.com

Microemulsions

Microemulsions are thermodynamically stable, transparent or translucent multicomponent systems composed of oil, water, surfactant, and often a co-surfactant. nih.gov Their small droplet size, typically in the range of 10-100 nm, high surface area, and ability to solubilize both lipophilic and hydrophilic drugs make them suitable for topical delivery. turkjps.orgmdpi.com The components within microemulsions, such as oils and surfactants, can act as permeation enhancers, improving drug diffusion into and partition into the stratum corneum. scirp.org

Studies have investigated the formulation of this compound in microemulsion-based gels for topical application. One study prepared this compound containing oil-in-water microemulsions using various ratios of oil (olive oil), surfactant (Tween 20), and co-surfactant (PEG 400). turkjps.org An optimized formulation (F1) demonstrated favorable physicochemical properties, including a stable zeta potential of -41.3 and a pH within the skin's range. turkjps.orgresearchgate.net This formulation showed a high drug content (95.88 ± 0.3%) and achieved an 88.75% cumulative drug release in 8 hours during in vitro studies, indicating enhanced drug release compared to other formulations. turkjps.orgnih.govresearchgate.net

FormulationOil (Olive Oil)Surfactant (Tween 20)Co-surfactant (PEG 400)Drug Content (%)Cumulative Drug Release (8h, %)Zeta Potential (mV)
F1Ratio 1Ratio 1Ratio 195.88 ± 0.388.75-41.3
Other FormulationsVarying RatiosVarying RatiosVarying RatiosLower than F1Lower than F1-

The findings suggest that a microemulsion-based gel of this compound is a promising formulation for topical delivery, offering enhanced drug content and release. turkjps.orgnih.gov

Nanoemulsions

Nanoemulsions (NEs), with droplet sizes typically between 20 and 200 nm, have also been explored for enhancing the transdermal permeation of Sulconazole. mdpi.com Their small particle size, high surface area, and ability to encapsulate drugs contribute to improved skin penetration and retention. nih.govnih.gov NEs can enhance drug permeation by disrupting the lipid bilayer of the stratum corneum, increasing drug solubility, and strengthening stratum corneum hydration. nih.gov

Research has focused on developing Sulconazole-loaded NEs to overcome the drug's poor water solubility and improve its transdermal delivery and antifungal activity. nih.govresearchgate.net Studies have screened different oils (such as MCT or olive oil) and surfactant/co-surfactant mixtures (like Tween® 80 or Labrasol®) to optimize drug solubility within the nanoemulsion carrier. nih.gov

An optimized Sulconazole-loaded NE formulation was reported to have a particle size of 52.3 ± 3.8 nm and a zeta potential of 23.3 ± 1.2 mV. nih.govresearchgate.net This formulation demonstrated enhanced ex vivo skin permeation compared to a commercial miconazole (B906) cream and a Sulconazole-DMSO solution. researchgate.net The cumulative permeability and penetration rate of the optimized Sulconazole NEs were approximately 1.7-fold higher than the miconazole cream and 3-fold higher than the Sulconazole-DMSO solution. researchgate.net

FormulationParticle Size (nm)Zeta Potential (mV)Cumulative Permeability (Relative to MCZ Cream)Penetration Rate (Relative to SCZ-DMSO)
Optimized SCZ-NEs52.3 ± 3.823.3 ± 1.2~1.7-fold higher~3-fold higher
Commercial MCZ Cream--1-
Sulconazole-DMSO Solution---1

Note: Data is relative to the reference formulations as presented in the source.

These findings suggest that Sulconazole-loaded nanoemulsions are a promising strategy for improving skin permeability and antifungal activity. nih.govresearchgate.net

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are another class of novel carriers being explored for topical antifungal drug delivery. Composed of physiologically tolerant, biodegradable, and biocompatible lipids and surfactants, SLNs can provide controlled and sustained delivery of encapsulated drugs to the skin. mdpi.com Their affinity for the stratum corneum can facilitate drug permeation and localization, particularly for lipophilic drugs like Sulconazole. mdpi.com

Research has focused on fabricating and optimizing Sulconazole-loaded SLNs for enhanced antifungal activity. mdpi.com Optimized Sulconazole SLNs were characterized by a particle size of 89.81 ± 2.64 nm, a polydispersity index of 0.311 ± 0.07, a zeta potential of -26.98 ± 1.19, and an encapsulation efficiency of 86.52 ± 0.53%. mdpi.com

In vitro drug release studies comparing a Sulconazole SLN formulation (SLN2) with a drug solution in DMSO showed a significantly higher percentage of drug release from the SLN formulation over 12 hours. mdpi.com

Formulation% Drug Release (12h)
SLN285.29
Drug Solution in DMSO38.29

The results indicate that SLNs can enhance the release of Sulconazole over time. mdpi.com When formulated into a gel, the Sulconazole-loaded SLN gel demonstrated good spreadability and extrudability. mdpi.com Stability studies on freeze-dried Sulconazole SLN formulation showed that the drug content remained higher when stored under refrigerated conditions compared to room temperature over a 3-month period. mdpi.com

Microsponges

Microsponges are porous polymeric microspheres with interconnected voids, typically ranging in size from 5 to 300 µm. informativejournals.com These systems can entrap active ingredients and release them onto the skin over time, often in response to a trigger. informativejournals.com Microsponges are particularly advantageous for dermal applications as their size can hinder excessive penetration through the stratum corneum, minimizing systemic entry while allowing for prolonged drug presence on the skin surface or within the epidermis. informativejournals.comnih.gov

While the provided search results specifically mention the formulation of microsponges for other antifungal drugs like miconazole nitrate and oxiconazole (B1677861) nitrate to achieve controlled release and enhanced skin deposition, direct research on this compound microsponges is not detailed in the snippets. informativejournals.comnih.govisciii.esresearchgate.net However, the principles and demonstrated benefits of microsponge technology for other azole antifungals suggest its potential applicability for this compound to improve its topical delivery and sustained release characteristics. informativejournals.comnih.govresearchgate.net

Analytical Methodologies for Sulconazole Nitrate

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation, identification, and quantification of sulconazole (B1214277) nitrate (B79036) and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique used for the analysis of sulconazole nitrate in various matrices, including drug substances and potentially biological samples. A reversed-phase HPLC method has been described for the analysis of sulconazole in plasma, utilizing an acetonitrile-phosphate buffer mixture as the mobile phase and detection at 229 nm. This method allowed for the measurement of sulconazole concentrations of 0.5 µg/mL or greater with confidence and linear calibration curves were obtained in the range of 0.5-5 µg/mL from dog plasma. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) methods have also been developed for the systematic study of this compound, particularly in the context of forced degradation studies and impurity profiling. nih.gov A UHPLC method utilizing a Waters Acquity BEH C18 column (2.1 mm × 100 mm, 1.7 µm) with a gradient elution system of methanol-ammonium acetate (B1210297) buffer and methanol-acetonitrile has been shown to achieve effective separation between sulconazole and its major degradant. nih.gov This method was also capable of separating a minor secondary degradant. nih.gov Preparative HPLC using a semi-preparative system with a C18 column and a mobile phase of 0.05% TFA in water and acetonitrile (B52724) has been used for the isolation of degradation products of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

LC-MS/MS is a powerful tool for the structural elucidation of this compound and its degradation products. This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS analysis has been crucial in confirming the structure of the primary degradation product of this compound, identified as sulconazole sulfoxide (B87167). nih.govresearchgate.net The presence of multiple chlorine atoms in sulconazole molecules aids in the precise determination of fragment ions based on both exact mass and isotope abundance ratio. nih.gov The LC-MS spectrum of the oxidative degradant of sulconazole showed a protonated molecule [M+H]+ at m/z 413.0048, consistent with a structure resulting from S- or N-oxidation. nih.gov MS/MS analysis revealed a McLafferty-type rearrangement as a characteristic fragmentation pathway for alkyl sulfoxides with a β-hydrogen atom, which was used to differentiate the sulfoxide from potential N-oxide or sulfone derivatives. nih.govresearchgate.net Comparative MS/MS studies provided evidence that oxidation primarily occurs on the sulfur atom. nih.gov

Enantiomeric Resolution via Chiral Columns and Electrokinetic Chromatography

Sulconazole possesses a chiral center, and the separation of its enantiomers is important for pharmaceutical analysis. HPLC assays utilizing chiral stationary phases, such as normal-phase amylose (B160209) and cellulose (B213188) chiral columns, have been reported for the resolution of the optical isomers of sulconazole. These methods demonstrate the applicability of chiral chromatography for the enantiomeric separation of sulconazole. Additionally, electrokinetic chromatography (EKC) modified with carbogenic nanoparticles, carboxylated single-walled carbon nanotubes (SWCNTs), and carboxylated multi-walled carbon nanotubes (MWCNTs) with dextrin (B1630399) as chiral selectors has been shown to enhance the resolution of several drug enantiomers, including sulconazole. mdpi.com

Spectroscopic Techniques (e.g., NMR, UV Spectroscopy)

Spectroscopic methods provide valuable information regarding the structure and properties of this compound.

NMR spectroscopy, including one- and two-dimensional techniques such as gCOSY, HSQC, and HMBC experiments, has been used for the structural confirmation of sulconazole and its degradation products, particularly sulconazole sulfoxide. nih.govresearchgate.net Comparative 1H NMR and 13C NMR data of this compound and sulconazole sulfoxide have been analyzed to support structural assignments. nih.gov Changes in chemical shifts and splitting patterns in the NMR spectra provide insights into conformational changes upon oxidation. nih.gov While NMR data supported S-oxidation, it was noted that NMR alone was not conclusive in differentiating sulfoxide from sulfone due to similar influences on chemical shifts. researchgate.net

UV spectroscopy is commonly used for the detection and quantification of this compound in chromatographic methods due to its UV activity. UV detection wavelengths such as 210 nm, 229 nm, and 230 nm have been reported for HPLC and UHPLC methods. nih.govnih.gov UV-Vis spectroscopy can also provide information about the absorption characteristics of this compound, with a reported maximum absorbance (λmax) at 219 nm. caymanchem.com

Method Validation Parameters

Analytical methods for this compound are subject to validation to ensure their reliability, accuracy, and precision. Key validation parameters typically assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and detection and quantification limits. nih.govfarmaciajournal.com

For UHPLC methods used in impurity profiling, validation parameters such as specificity, linearity, accuracy, precision, and robustness have been verified. nih.gov System suitability is assessed by determining the percentage relative standard deviation (% RSD) of multiple injections of a standard solution, along with evaluating retention time, tailing factor, and resolution between peaks. nih.gov Linearity of detector responses is determined over a range of concentrations for both the analyte and relevant impurities. nih.gov Accuracy is often evaluated through recovery experiments using the standard addition method, where known quantities of impurities are spiked into sample solutions. nih.gov

For other chromatographic methods, validation parameters like linearity, correlation coefficient, precision (RSD), and accuracy (percentage retrieval) are determined within a defined concentration range. farmaciajournal.com

Impurity Profiling and Degradation Product Analysis

Impurity profiling and the analysis of degradation products are critical aspects of characterizing this compound. Stress testing under various conditions, including thermal, thermal and humidity, photolytic, hydrolytic (acid and base), and oxidative conditions, is performed to identify potential degradation pathways and products. nih.govresearchgate.net Analysis of stressed samples using techniques like UHPLC with UV and MS detection helps monitor degradation and identify degradation products. nih.govresearchgate.net

Sulconazole Sulfoxide as a Primary Degradation Product

Sulconazole sulfoxide has been identified as the primary degradation product of this compound, particularly under oxidative stress conditions. nih.govresearchgate.net Previous reports had suggested the formation of sulconazole sulfoxide via sulfur oxidation, but detailed structural characterization data was limited, leaving open the possibility of other degradation products like N-oxide or sulfone. nih.govresearchgate.net

To definitively confirm the identity of the major degradant and support pharmacopeial standards, a multifaceted approach involving stress testing, chemical synthesis, semi-preparative HPLC purification, and structural elucidation techniques has been utilized. nih.govresearchgate.net This research confirmed that S-oxidation of sulconazole to sulconazole sulfoxide is the predominant degradation pathway under oxidative conditions. nih.govresearchgate.net

The formation of sulconazole sulfoxide has been observed during forced degradation studies of this compound under various stress conditions, including thermal, thermal and humidity, photolytic, hydrolytic (acid and base), and oxidative conditions. researchgate.net Notably, degradation of this compound was found to occur primarily under oxidative conditions. nih.govresearchgate.net

Sulconazole sulfoxide generated through controlled oxidative reactions, such as with hydrogen peroxide, has been used as a reference standard for the development and validation of HPLC methods for organic impurities. nih.govresearchgate.net

Oxidative Degradation Pathways and Structural Confirmation

The oxidative degradation of this compound primarily proceeds through the S-oxidation of the sulfur atom in the sulconazole molecule, leading to the formation of sulconazole sulfoxide. nih.govresearchgate.net This pathway was confirmed through comprehensive structural elucidation studies. nih.govresearchgate.net

Stress testing of this compound under oxidative conditions revealed the formation of the major degradant, sulconazole sulfoxide, and in some cases, a trace amount of a secondary degradant, particularly with prolonged stress time or increased oxidant concentration. nih.govresearchgate.net

Structural confirmation of sulconazole sulfoxide was achieved through spectroscopic techniques, including LC-MS/MS and NMR spectroscopy. nih.govresearchgate.net Comparison of the spectroscopic data of sulconazole and the oxidative degradant was crucial for this determination. nih.govresearchgate.net Mass spectrometric data, in particular, revealed a characteristic McLafferty-type rearrangement for alkyl sulfoxides with a β-hydrogen atom, which helped distinguish the sulfoxide from potential N-oxide or sulfone derivatives. nih.govresearchgate.net

The structural confirmation of sulconazole sulfoxide has been instrumental in understanding the degradation profile of this compound and in the development of appropriate analytical methods for its quality control and stability monitoring. nih.govresearchgate.net

Here is an interactive table summarizing some analytical conditions mentioned in the search results:

Here is an interactive table summarizing degradation conditions and observations:

Future Directions in Sulconazole Nitrate Research

Exploration of Broader Antimicrobial Applications Beyond Fungi

While primarily known for its antifungal properties, research suggests potential for sulconazole (B1214277) nitrate (B79036) to have broader antimicrobial activity. Studies have indicated in vitro activity against certain gram-positive bacteria, including Staphylococcus species and Streptococcus faecalis. medex.com.bddrugbank.comdrugs.comtaylorandfrancis.comnih.gov The minimum inhibitory concentrations (MICs) against these bacteria have been reported to be under 12.5 mg/L. drugbank.comnih.gov

Beyond bacterial activity, sulconazole nitrate has also shown an anti-feeding effect on keratin-digesting insect larvae in laboratory settings, although this is not a commercial application. wikipedia.org More recently, studies have investigated the potential of sulconazole in the context of anticancer effects, specifically in esophageal cancer cells. Research suggests sulconazole may induce programmed cell death (PANoptosis) by triggering oxidative stress and inhibiting glycolysis, and it has shown potential to increase the radiosensitivity of esophageal cancer cells. nih.gov These findings indicate a potential for repositioning the drug beyond its traditional antifungal use, highlighting a broad spectrum of effects that warrant further investigation. nih.gov

Advanced Formulation Strategies for Improved Efficacy and Patient Adherence

Improving the delivery of this compound is a key area of research to enhance its efficacy and patient adherence. Traditional topical formulations may have limitations in drug penetration and residence time in the skin. mdpi.com

Novel drug delivery systems are being investigated to overcome these challenges. Microemulsion-based gels of this compound have been formulated and evaluated for topical application. These formulations aim to improve drug loading, enhance penetration into biological membranes, and potentially increase bioavailability compared to conventional dosage forms. researchgate.netnih.govresearchgate.net Studies have shown that sulconazole-loaded microemulsions can exhibit higher in vitro drug release compared to other formulations. researchgate.netnih.gov

Nanoemulsions are another advanced formulation strategy being explored. Sulconazole-loaded nanoemulsions have been developed to address the poor water solubility of sulconazole and enhance its transdermal permeation and antifungal activity. nih.govresearchgate.net Research indicates that optimized sulconazole nanoemulsions can achieve significantly higher cumulative permeability and penetration rates through the skin compared to commercial creams and solutions. nih.govresearchgate.net These nanoformulations have also demonstrated larger zones of inhibition against Candida albicans and Trichophyton rubrum compared to conventional formulations. nih.govresearchgate.net

Solid lipid nanoparticles (SLNs) are also being investigated as carriers for sulconazole to enhance its antifungal activity. mdpi.com Sulconazole-loaded SLN formulations have shown promising in vitro and in vivo results, demonstrating enhanced antifungal action against Candida albicans and Trichophyton rubrum compared to conventional gels. mdpi.com These advanced formulations aim to prolong the drug's residence time on the skin, potentially reducing the frequency of application and improving patient compliance. mdpi.com

Data from a study on sulconazole-loaded nanoemulsions illustrates the potential for improved drug delivery:

Formulation TypeParticle Size (nm)Zeta Potential (mV)Cumulative Permeability (Qn) (µg/cm²)Penetration Rate (Js) (µg/cm²/h)Zone of Inhibition (C. albicans) (mm)Zone of Inhibition (T. rubrum) (mm)
Optimized Sulconazole Nanoemulsion52.3 ± 3.823.3 ± 1.2~1.7x higher than commercial cream~3x higher than SCZ-DMSO solution23.5 ± 2.420.4 ± 2.5
Commercial Miconazole (B906) Cream--ReferenceReferenceSmaller than SCZ-NEsSmaller than SCZ-NEs
Sulconazole-DMSO Solution--ReferenceReferenceSmaller than SCZ-NEsSmaller than SCZ-NEs

Note: Data on cumulative permeability and penetration rate are presented relative to reference formulations as reported in the source. nih.govresearchgate.net

Investigations into Long-term Clinical Outcomes and Recurrence Prevention

While this compound is used for treating existing infections, research continues to investigate long-term clinical outcomes and strategies for preventing recurrence. Current treatment guidelines for certain infections like tinea cruris, tinea corporis, and tinea versicolor recommend treatment durations of around 3 weeks to reduce the possibility of recurrence. medex.com.bdfda.govdrugs.comnih.gov For tinea pedis, a longer treatment duration may be necessary, especially for chronic moccasin-type infections. drugs.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing sulconazole nitrate and verifying its purity in academic settings?

  • This compound can be synthesized via a multi-step reaction involving 4-chlorobenzylthiol and 2,4-dichlorophenyl precursors. Purification typically involves recrystallization using solvents like ethanol or acetone. Purity verification requires high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm molecular weight (460.77 g/mol) and structural integrity . Pharmacopeial standards (e.g., USP) provide validated protocols for quality control, including chromatographic retention time matching .

Q. How should researchers design in vitro release studies for this compound ointments?

  • Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to simulate drug release. Incorporate additives like dimethyl sulfoxide (DMSO) at 1–5% concentrations to enhance solubility and release rates. Monitor release kinetics using UV-Vis spectroscopy and validate against the Higuchi model, which describes diffusion-controlled release from semi-solid bases . For reproducibility, maintain consistent formulation viscosities and temperature (e.g., 32°C to mimic skin conditions) .

Q. What standardized methods exist for evaluating this compound’s antifungal efficacy?

  • Employ broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Use Sabouraud dextrose agar for zone-of-inhibition tests. Include positive controls (e.g., fluconazole) and validate results with time-kill curves to assess fungicidal vs. fungistatic effects .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s molecular structure?

  • FT-IR and 1^1H NMR are critical for functional group identification (e.g., imidazole ring vibrations at 1,550–1,600 cm1^{-1}). UV-Vis spectroscopy (λmax ~260 nm) quantifies drug concentration in solution. For computational validation, DFT methods like B3LYP/6-31G(d,p) reliably predict IR and UV spectra, while PBE1PBE/6-31G(d,p) better aligns with experimental NMR data .

Advanced Research Questions

Q. How does this compound inhibit NF-κB signaling in breast cancer stem cells (CSCs)?

  • In MDA-MB-231 triple-negative breast cancer models, this compound (10–50 µM) downregulates CSC markers (CD44, c-Myc, Nanog) via NF-κB/IL-8 axis disruption. Experimental designs should include:

  • qPCR/Western blotting to quantify pathway proteins (e.g., p65 subunit phosphorylation).
  • Sphere-formation assays to assess CSC self-renewal inhibition.
  • Co-treatment with TNF-α (NF-κB activator) to confirm mechanism specificity .

Q. How should researchers address contradictions in computational vs. experimental spectral data for this compound?

  • Discrepancies between DFT-predicted and experimental UV-Vis spectra arise from solvent effects or electron correlation limitations. Mitigate this by:

  • Using polarizable continuum models (PCM) to account for solvent interactions.
  • Cross-validating with natural bond orbital (NBO) analysis to identify charge-transfer transitions.
  • Prioritizing hybrid functionals (e.g., B3LYP) for balanced accuracy .

Q. What strategies integrate this compound’s antifungal and anticancer properties into translational studies?

  • Repurpose antifungal dose-response data (e.g., MIC values) to identify overlapping cytotoxic thresholds in cancer cells. Use transcriptomics (RNA-seq) to map shared targets (e.g., ergosterol biosynthesis in fungi vs. cholesterol pathways in CSCs). Validate dual activity in co-culture models of fungal-infected cancer cells .

Q. How can drug delivery systems be optimized for this compound’s poor aqueous solubility?

  • Develop nanoemulsions or liposomes using biocompatible surfactants (e.g., polysorbate 80). Conduct solubility parameter calculations (Hansen solubility parameters) to identify excipients that maximize drug loading. Assess stability via accelerated aging tests (40°C/75% RH for 6 months) and monitor crystal growth using powder X-ray diffraction (PXRD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.